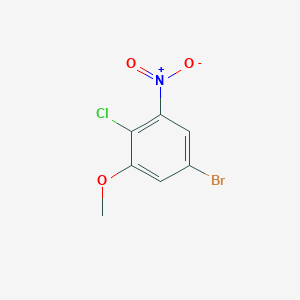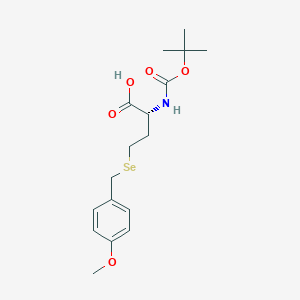
1,2,4,9-Tetramethoxy-7-methylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,9-Tetramethoxy-7-methylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H20O4. This compound is characterized by the presence of four methoxy groups and a methyl group attached to the anthracene core.
Métodos De Preparación
The synthesis of 1,2,4,9-Tetramethoxy-7-methylanthracene typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired tetramethoxy derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2,4,9-Tetramethoxy-7-methylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the available positions on the anthracene ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .
Aplicaciones Científicas De Investigación
1,2,4,9-Tetramethoxy-7-methylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mecanismo De Acción
The mechanism of action of 1,2,4,9-Tetramethoxy-7-methylanthracene and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
Comparación Con Compuestos Similares
1,2,4,9-Tetramethoxy-7-methylanthracene can be compared with other similar compounds, such as:
1,2,4,9-Tetramethoxy-8-methylanthracene: This compound differs by the position of the methyl group, which can influence its chemical reactivity and biological activity.
1,2,4,9-Tetramethoxyanthracene: Lacks the methyl group, which may affect its solubility and interaction with other molecules.
1,2,4,5-Tetramethoxyanthracene: The position of the methoxy groups varies, leading to differences in electronic properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
834867-34-4 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,2,4,9-tetramethoxy-7-methylanthracene |
InChI |
InChI=1S/C19H20O4/c1-11-6-7-12-9-14-15(20-2)10-16(21-3)19(23-5)17(14)18(22-4)13(12)8-11/h6-10H,1-5H3 |
Clave InChI |
OYBUCRZOYACYQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C=C2C=C1)C(=CC(=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)




![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)




